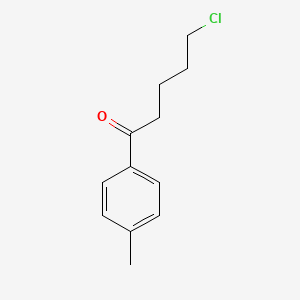

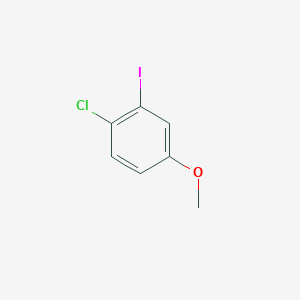

1-(5-Hydroxyindolin-1-YL)ethanone

Overview

Description

1-(5-Hydroxyindolin-1-YL)ethanone (also known as 5-hydroxyindoline-1-carboxaldehyde) is a novel compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used in various areas of research, such as organic synthesis, drug development, and enzymology.

Scientific Research Applications

DNA Repair and Cancer Treatment

- Cancer Therapeutics : A study by Kashishian et al. (2003) explores a class of protein kinase inhibitors for cancer treatment, including compounds structurally similar to 1-(5-Hydroxyindolin-1-YL)ethanone. These inhibitors target DNA-dependent protein kinase (DNA-PK), crucial in DNA repair, thereby enhancing the cytotoxicity of treatments inducing DNA double-strand breaks (Kashishian et al., 2003).

Antifungal Activity

- Metal Complexes and Antifungal Properties : Research by Raj and Patel (2015) details the synthesis of novel metal complexes using a ligand structurally related to this compound. These complexes demonstrated significant antifungal activity, suggesting potential applications in combating fungal infections (Raj & Patel, 2015).

Molecular Synthesis and Analysis

- Synthesis and Electronic Structure : Halim and Ibrahim (2017) reported on the synthesis and electronic structural analysis of a compound similar to this compound. Their study involved density functional theory calculations, revealing insights into the electronic and nonlinear optical properties of such compounds (Halim & Ibrahim, 2017).

- Molecular Structure Studies : A study by Chai et al. (2017) focused on the synthesis of mononuclear metal complexes involving ligands structurally akin to this compound. The research provided insights into the molecular structure and electronic transitions of these complexes (Chai et al., 2017).

Chemical Synthesis Techniques

- Efficient Synthesis Methods : The efficient synthesis of cytosporone B, a compound with biological significance, was described by Lü et al. (2015). This study used a starting material structurally related to this compound, showcasing advanced techniques in organic synthesis (Lü et al., 2015).

HIV-1 Inhibition

- HIV-1 Replication Inhibitors : Research by Che et al. (2015) involved the synthesis of N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which include structural analogs of this compound. These compounds showed promise as inhibitors of HIV-1 replication (Che et al., 2015).

Photophysical Properties

- Sequential pH Sensor : Akbar et al. (2015) designed a novel biomimetic analogue of microbial siderophore with structural similarities to this compound. This compound demonstrated unique photophysical properties, making it a potential sequential pH sensor in aqueous solutions (Akbar et al., 2015).

Antibacterial and Antioxidant Activities

- Antibacterial and Antifungal Effects : Kumar and Vijayakumar (2017) synthesized new arylsulfonamide-based quinolines structurally similar to this compound. These compounds were evaluated for their antibacterial and antifungal activities, as well as their antioxidant properties (Kumar & Vijayakumar, 2017).

properties

IUPAC Name |

1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWPWLRFBWRAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572955 | |

| Record name | 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4770-32-5 | |

| Record name | 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)

![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)